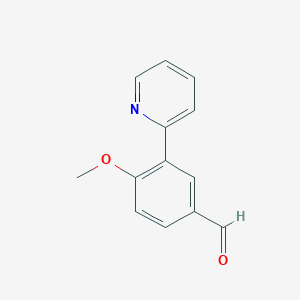
4-Methoxy-3-(pyridin-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-(pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 4-position and a pyridin-2-yl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyridin-2-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 2-bromopyridine.
Grignard Reaction: The 2-bromopyridine is first converted to the corresponding Grignard reagent by reacting it with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 4-methoxybenzaldehyde, resulting in the formation of the desired product after workup and purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Methoxy-3-(pyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Methoxy-3-(pyridin-2-yl)benzoic acid.
Reduction: 4-Methoxy-3-(pyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-3-(pyridin-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic materials for electronic and optoelectronic applications.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its unique structural features.
作用機序
The mechanism of action of 4-Methoxy-3-(pyridin-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and pyridin-2-yl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Methoxybenzaldehyde: Lacks the pyridin-2-yl group, making it less versatile in certain applications.
3-(Pyridin-2-yl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and binding properties.
4-Methoxy-3-(pyridin-3-yl)benzaldehyde: Similar structure but with the pyridinyl group at a different position, potentially altering its chemical behavior.
Uniqueness
4-Methoxy-3-(pyridin-2-yl)benzaldehyde is unique due to the presence of both the methoxy and pyridin-2-yl groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
4-methoxy-3-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-13-6-5-10(9-15)8-11(13)12-4-2-3-7-14-12/h2-9H,1H3 |
InChIキー |
OQMYZDMSLIKZRO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)
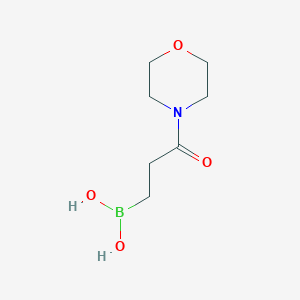
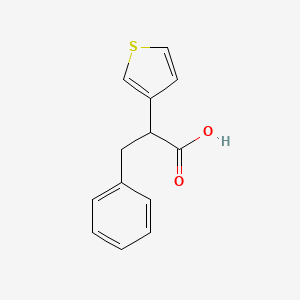
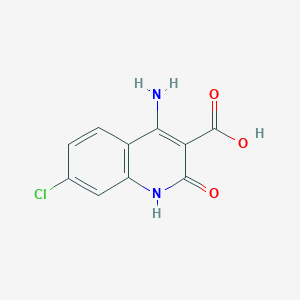

![Tert-butyl-dimethyl-[1-(oxiran-2-yl)ethoxy]silane](/img/structure/B13876872.png)
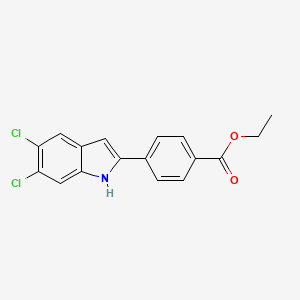
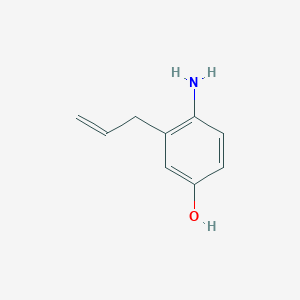
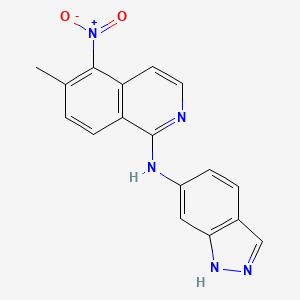
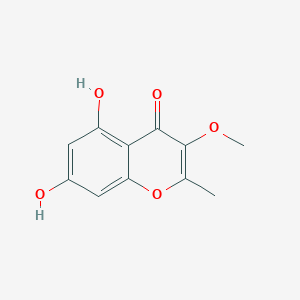
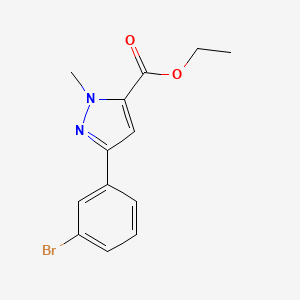
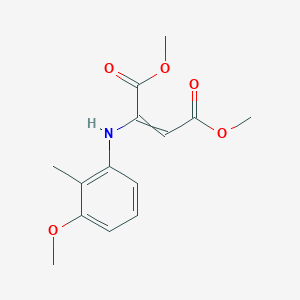
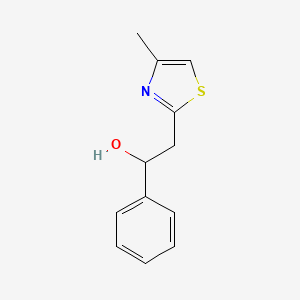
![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)
